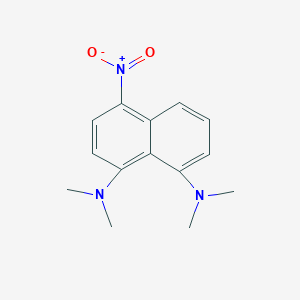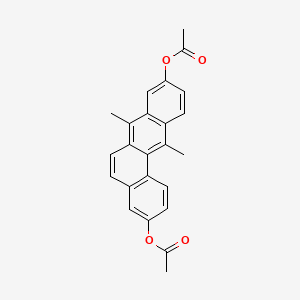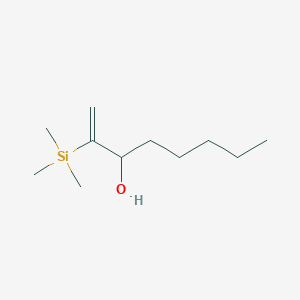
2-(Trimethylsilyl)oct-1-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)oct-1-en-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an octenol backbone. This compound is notable for its applications in organic synthesis, particularly as a building block for more complex molecules. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and stability, making it useful in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)oct-1-en-3-ol typically involves the reaction of oct-1-en-3-ol with a trimethylsilylating agent. One common method is the reaction with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of oct-1-en-3-ol attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)oct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of oct-1-en-3-one or oct-1-en-3-al.
Reduction: Formation of octan-3-ol.
Substitution: Formation of various substituted octenols depending on the nucleophile used.
Scientific Research Applications
2-(Trimethylsilyl)oct-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a building block for more complex molecules.
Biology: Studied for its role in biological systems, particularly in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)oct-1-en-3-ol involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This protection allows for selective reactions at other sites of the molecule, facilitating complex synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)ethanol
- 2-(Trimethylsilyl)prop-2-en-1-ol
- 2-(Trimethylsilyl)but-2-en-1-ol
Uniqueness
2-(Trimethylsilyl)oct-1-en-3-ol is unique due to its longer carbon chain and the presence of an unsaturation at the 1-position. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to shorter-chain analogs .
Properties
CAS No. |
84453-76-9 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
2-trimethylsilyloct-1-en-3-ol |
InChI |
InChI=1S/C11H24OSi/c1-6-7-8-9-11(12)10(2)13(3,4)5/h11-12H,2,6-9H2,1,3-5H3 |
InChI Key |
JQOFNZXPJHQULI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=C)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


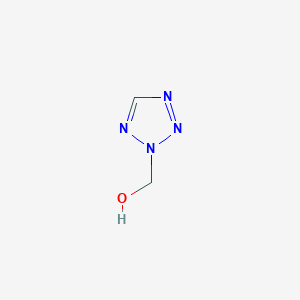
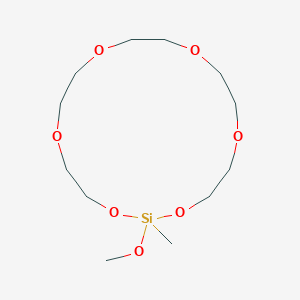


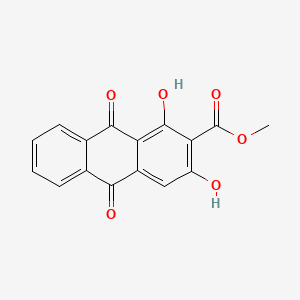
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
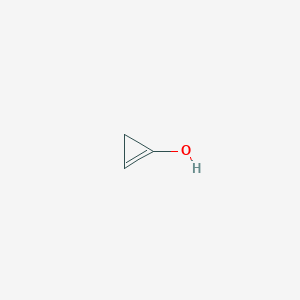
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
